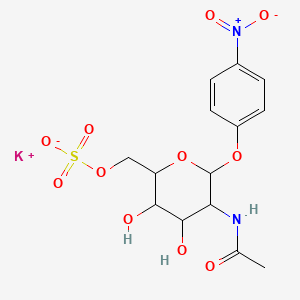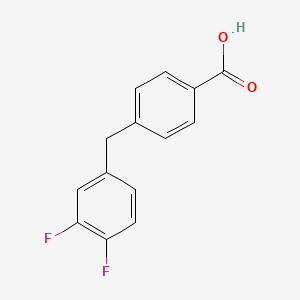
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide is a chemical compound with a molecular formula of C8H8BrNO It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a bromine atom at the third position, a methyloxy group at the nitrogen atom, and a methyl group at the nitrogen atom of the carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide typically involves the following steps:
Bromination: The starting material, 4-pyridinecarboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position of the pyridine ring.
Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the nitrogen atom of the carboxamide group.
Methyloxylation: Finally, the methylated intermediate is treated with a methyloxylating agent such as dimethyl sulfate or methyl triflate to introduce the methyloxy group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, where the reagents are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridinecarboxamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the original compound.
Reduction Reactions: Products include corresponding amines or alcohols derived from the reduction of the carboxamide group.
Applications De Recherche Scientifique
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-methylbenzamide: A similar compound with a benzamide structure instead of a pyridinecarboxamide.
3-Bromo-N-methyl-N-boc-propylamine: A compound with a similar bromine and methyl substitution but with a different core structure.
Uniqueness
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, methyloxy, and methyl groups makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
909532-61-2 |
|---|---|
Formule moléculaire |
C8H9BrN2O2 |
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
3-bromo-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
Clé InChI |
ZLAZSJJPVYXOGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(C=NC=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)



![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)




![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)
![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)
![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)
